![molecular formula C16H14N4O B2756369 1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 894997-80-9](/img/structure/B2756369.png)
1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one
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Description
1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with a fused pyrazolo[3,4-d]pyrimidine core. Its chemical structure consists of a pyrazolo[3,4-d]pyrimidine ring system linked to a prop-2-ynyl group and substituted with a 2,4-dimethylphenyl moiety. This compound has attracted attention due to its potential biological activities, including antiviral, antimicrobial, and antitumor properties .
Synthesis Analysis
The synthesis of this compound involves the ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction. Specifically, a 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine precursor reacts with various azidoaryl compounds under ultrasonic conditions. The reaction proceeds with good yields, resulting in the formation of the desired product .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one features the pyrazolo[3,4-d]pyrimidine core, with the prop-2-ynyl group and the 2,4-dimethylphenyl substituent. The arrangement of atoms and bonds within this compound determines its chemical properties and interactions .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and functional group transformations. For example, it can undergo nucleophilic addition reactions at the prop-2-ynyl group or cyclization reactions to form other heterocyclic derivatives. These reactions influence its biological activity and potential therapeutic applications .
Mechanism of Action
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-4-7-19-10-17-15-13(16(19)21)9-18-20(15)14-6-5-11(2)8-12(14)3/h1,5-6,8-10H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHFVZJMIKXVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC#C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one |
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